molecular formula C6H4N2S B1251151 Isothiazolo[5,4-b]pyridine CAS No. 4767-80-0

Isothiazolo[5,4-b]pyridine

Cat. No.: B1251151
CAS No.: 4767-80-0
M. Wt: 136.18 g/mol
InChI Key: VTIVYUBSVCXRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound featuring a fused isothiazole and pyridine ring. This scaffold is recognized in medicinal chemistry as a privileged structure for its role in kinase inhibition and its unique optical properties. With the molecular formula C6H4N2S and a molecular weight of 136.18 g/mol, it serves as a key synthetic intermediate and pharmacophore in diverse research applications . This compound is notably explored as a core scaffold for the development of kinase inhibitors. Research highlights its significance in studying kinases such as cyclin G-associated kinase (GAK), a host factor important in the life cycle of viruses like Dengue and Ebola, positioning it as a candidate for broad-spectrum antiviral agent development . The scaffold has also been investigated in the context of Death-Associated Protein Kinase 2 (DRAK2) inhibition . Furthermore, derivatives of the isothiazolo[5,4-b]pyridine core have demonstrated a broad spectrum of anticancer action in preliminary studies . Beyond its therapeutic potential, the isothiazolo[5,4-b]pyridine moiety exhibits fluorescence properties. The presence of a strong basic and electron-deficient pyridine ring makes these systems promising for application as fluorescent probes and biomarkers, with studies confirming solvatochromic behavior in different solvents . The scaffold is not extensively studied, making it a compelling subject for novel research in organic and medicinal chemistry . Key Research Applications: • Kinase inhibition research (e.g., GAK, DRAK2) . • Development of broad-spectrum antiviral agents . • Anticancer agent discovery and development . • Fluorescence studies and development of optical probes . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic purposes. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-2-5-4-8-9-6(5)7-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIVYUBSVCXRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497709
Record name [1,2]Thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-80-0
Record name [1,2]Thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Isothiazolo[5,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

The isothiazolo[5,4-b]pyridine core, a fused heterocyclic system comprising an isothiazole ring fused to a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural features and electronic properties have positioned it as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview of the isothiazolo[5,4-b]pyridine core, encompassing its fundamental properties, synthetic strategies, and burgeoning therapeutic applications, with a particular focus on its role in the development of kinase inhibitors.

The unique arrangement of nitrogen and sulfur atoms within the bicyclic framework imparts a distinct electronic character, enabling diverse interactions with biological macromolecules. This has led to the discovery of isothiazolo[5,4-b]pyridine derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and potentially neurological applications.[1][2] This document will delve into the key attributes of this scaffold, offering insights into the causality behind experimental choices in its derivatization and evaluation, thereby providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Physicochemical Properties: The Foundation of Druggability

Understanding the physicochemical properties of the isothiazolo[5,4-b]pyridine core is paramount for predicting its behavior in biological systems and for guiding the design of drug-like derivatives. While extensive experimental data for the unsubstituted core is limited, computational predictions and data from substituted analogs provide valuable insights.

PropertyValue (Unsubstituted Core)SourceSignificance in Drug Discovery
Molecular Weight 136.18 g/mol PubChemAdherence to Lipinski's Rule of Five for oral bioavailability.
XLogP3 1.6PubChemIndicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors 0PubChemFavorable for passive diffusion across biological membranes.
Hydrogen Bond Acceptors 2PubChemAllows for key interactions with biological targets.
Topological Polar Surface Area (TPSA) 41.9 ŲPubChemSuggests good oral bioavailability and cell permeability.

Note: The values for the unsubstituted core are computationally predicted and serve as a baseline. Experimental values for derivatives will vary depending on the nature and position of substituents.

The isothiazolo[5,4-b]pyridine scaffold generally imparts favorable pharmacokinetic properties to its derivatives. For instance, several compounds based on this core have been shown to exhibit moderate lipophilicity and meet the criteria of Lipinski's Rule of Five, indicating a good potential for oral bioavailability.[3]

Synthetic Strategies: Accessing the Core and its Analogs

The construction of the isothiazolo[5,4-b]pyridine ring system can be achieved through several synthetic routes, offering flexibility in accessing a diverse range of substituted derivatives. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches

Two prominent strategies for the synthesis of the isothiazolo[5,4-b]pyridine core are highlighted below:

  • From Substituted Pyridines: A common and versatile approach involves the construction of the isothiazole ring onto a pre-existing, appropriately substituted pyridine precursor. One such method starts from commercially available 3-amino-5-bromo-2-chloropyridine.[4]

    G Start 3-Amino-5-bromo-2-chloropyridine Step1 KSCN Start->Step1 Intermediate1 Aminothiazole Intermediate Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Intermediate2 Boc-Protected Intermediate Step2->Intermediate2 Step3 Suzuki Coupling Intermediate2->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 Nitro Reduction Intermediate3->Step4 Intermediate4 Aniline Intermediate Step4->Intermediate4 Step5 Amide/Urea Formation Intermediate4->Step5 Final Substituted Isothiazolo[5,4-b]pyridines Step5->Final

  • Via N-O Bond Cleavage of Isoxazolopyridines: An alternative strategy involves the cleavage of the N-O bond in isoxazolopyridine-4-thiols, which then rearrange to form the isothiazolo[5,4-b]pyridine ring system. This method can provide access to derivatives with different substitution patterns.[5]

Representative Experimental Protocol: Synthesis of a Dihalo-isothiazolo[5,4-b]pyridine Building Block

The following protocol describes a straightforward, high-yielding, two-step synthesis of dihalo-isothiazolo[5,4-b]pyridine building blocks, which are versatile intermediates for further functionalization.

Step 1: Synthesis of 3,5-dibromo-2-mercaptonicotinonitrile

  • To a solution of 2,3,5-tribromopyridine in an appropriate solvent, add a source of sulfur (e.g., sodium hydrosulfide).

  • Heat the reaction mixture under reflux for a specified period.

  • After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Oxidative Cyclization to 3,6-dibromoisothiazolo[4,5-b]pyridine

  • The 3,5-dibromo-2-mercaptonicotinonitrile is dissolved in a suitable solvent (e.g., acetic acid).

  • A solution of bromine in the same solvent is added dropwise at room temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The product is isolated by filtration, washed, and dried to afford the desired dihalo-isothiazolo[5,4-b]pyridine.

This building block can then be further modified through regioselective functionalization, such as nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, to generate a library of diverse compounds.

Therapeutic Applications: A Scaffold with Diverse Biological Activities

The isothiazolo[5,4-b]pyridine core has demonstrated significant potential across multiple therapeutic areas, with its most prominent role to date being in the development of kinase inhibitors for oncology and inflammatory diseases.

Kinase Inhibition: A Privileged Scaffold for Targeting Key Signaling Pathways

The isothiazolo[5,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The nitrogen atoms in the pyridine ring and the isothiazole ring can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase ATP-binding pocket.

G Core Core Hinge Hinge Core->Hinge H-bonds R1 R1 Hydrophobic Hydrophobic R1->Hydrophobic Hydrophobic Interactions R2 R2 Solvent Solvent R2->Solvent Solvent Interactions

c-KIT Inhibition: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase, a key driver in gastrointestinal stromal tumors (GIST).[4] Structure-activity relationship (SAR) studies have shown that functionalization at the 6-position of the scaffold can lead to compounds that overcome imatinib resistance.[4] One notable derivative, 6r , demonstrated significantly higher enzymatic inhibitory activity against a resistant c-KIT double mutant compared to imatinib.[4]

Compoundc-KIT (wild-type) IC50c-KIT (V560G/D816V) IC50HMC1.2 (V560G/D816V) GI50
Imatinib->10 µM27.2 µM
6r -4.77 µM1.15 µM

Phosphoinositide 3-Kinase (PI3K) Inhibition: The isothiazolo[5,4-b]pyridine core has also been successfully employed in the design of potent PI3K inhibitors.[6][7] The 4-nitrogen of the scaffold often acts as a hinge-binding motif.[4] SAR studies have revealed that a sulfonamide functionality is a key structural unit for potent PI3Kα inhibitory activity.[6] A representative compound, 19a , exhibited an IC50 of 3.6 nM against PI3Kα and also showed nanomolar activity against the γ and δ isoforms.[6][8]

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: More recently, the isothiazolo[5,4-b]pyridine backbone has been identified as a promising scaffold for the development of RIPK1 inhibitors, which are involved in necroptosis and inflammatory signaling.[2] A lead compound, 56 , effectively blocked necroptosis in both human and mouse cells with an EC50 of 1-5 nM and potently bound to RIPK1 with a Kd of 13 nM.[2] This compound also demonstrated excellent metabolic stability and a favorable in vitro safety profile, highlighting its potential for treating inflammation-related diseases.[2]

Anti-inflammatory and Other Activities

Beyond kinase inhibition, the isothiazolo[5,4-b]pyridine scaffold and its analogs have shown promise in other therapeutic areas.

  • Anti-inflammatory Activity: The discovery of potent RIPK1 inhibitors underscores the potential of this scaffold in treating inflammatory conditions.[2] Additionally, related thiazolo[4,5-b]pyridine derivatives have demonstrated considerable in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds approaching or exceeding the activity of ibuprofen.[9]

  • Anticancer Activity: Several derivatives of isothiazolopyridine have been evaluated for their in vitro anticancer activity.[1] Compounds with a 2-hydroxypropylene spacer exhibited a broad spectrum of anticancer action at the GI50 level.[1]

  • Analgesic, Anorectic, and Antidepressant Activities: Early reports suggested that isothiazolo[5,4-b]pyridines may possess analgesic, anorectic, and antidepressant properties, although further research is needed to fully elucidate these activities.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

The biological activity of isothiazolo[5,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have provided valuable insights for optimizing potency and selectivity.

  • Substitution at the 6-position: As seen in the c-KIT inhibitors, this position is crucial for interacting with the ATP-binding site and can be modified to overcome drug resistance.[4]

  • The role of the 4-nitrogen: This nitrogen atom is a key hinge-binding motif for PI3K inhibitors.[4]

  • The importance of the sulfonamide group: In PI3K inhibitors, a sulfonamide moiety has been shown to be critical for potent activity, with electron-deficient aryl groups enhancing the interaction with the target kinase.[6]

  • Impact of the pyridine ring: Replacement of a pyridyl substituent with a phenyl group in some PI3K inhibitors led to a significant decrease in activity, highlighting the importance of the pyridine nitrogen for target engagement.[7]

ADME and Toxicological Profile: Considerations for Drug Development

While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for a wide range of isothiazolo[5,4-b]pyridine derivatives are not yet publicly available, initial studies on lead compounds are encouraging. For example, the RIPK1 inhibitor 56 displayed excellent liver microsomal metabolic stability across species and exhibited favorable in vitro safety profiles in hERG and CYP assays.[2] As with any drug development program, a thorough evaluation of the ADME and toxicological properties of any new isothiazolo[5,4-b]pyridine-based candidate is essential.

Conclusion and Future Perspectives

The isothiazolo[5,4-b]pyridine core has firmly established itself as a privileged scaffold in medicinal chemistry, with a proven track record in the discovery of potent kinase inhibitors. Its favorable physicochemical properties, synthetic accessibility, and diverse biological activities make it an attractive starting point for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

Future research in this area will likely focus on:

  • Expanding the scope of biological targets: Exploring the potential of this scaffold against other enzyme families and receptor types.

  • Fine-tuning selectivity: Developing derivatives with improved selectivity profiles to minimize off-target effects.

  • In-depth ADME/Tox studies: Comprehensive evaluation of the pharmacokinetic and safety profiles of lead compounds.

  • Exploration of novel synthetic methodologies: Developing more efficient and sustainable routes to access a wider range of derivatives.

The continued exploration of the chemical space around the isothiazolo[5,4-b]pyridine core holds great promise for the discovery of the next generation of innovative medicines.

References

  • Molecules. 2020 Oct; 25(20): 4630.

  • European Journal of Medicinal Chemistry. 2021 Jun 5;219:113437.

  • MDPI.

  • PubMed.

  • Cancers (Basel). 2021 Feb; 13(4): 836.

  • MDPI.

  • ResearchGate.

  • Acta Poloniae Pharmaceutica. 2004 Dec;61 Suppl:98-100.

  • ResearchGate.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the isothiazolo[5,4-b]pyridine scaffold, a privileged heterocyclic system in modern medicinal chemistry. We will delve into the synthetic strategies, explore the nuanced SAR against key biological targets, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Isothiazolo[5,4-b]pyridine Core: A Scaffold of Therapeutic Promise

The isothiazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system comprising a pyridine ring fused to an isothiazole ring. This scaffold has garnered significant attention in drug discovery due to its rigid, planar structure and its ability to engage in a variety of non-covalent interactions with biological macromolecules. Its versatility as a template for inhibitor design has led to the development of potent modulators of various enzymes and receptors, particularly protein kinases. The strategic placement of nitrogen and sulfur atoms within the ring system provides key hydrogen bond acceptors and donors, influencing the binding affinity and selectivity of its derivatives.

This guide will focus on the key substitution points on the isothiazolo[5,4-b]pyridine core, typically at the 3-, 5-, and 6-positions, and how modifications at these sites impact biological activity.

SAR_Workflow A typical SAR study workflow. A Scaffold Selection (Isothiazolo[5,4-b]pyridine) B Design & Synthesis of Analogs A->B Rational Design C In Vitro Screening (e.g., Kinase Assay) B->C Compound Library D Data Analysis (IC50 Determination) C->D Activity Data E SAR Elucidation D->E Identify Trends E->B Iterative Design F Lead Optimization E->F Select Promising Hits G In Vivo Studies F->G Candidate Selection RIPK1_Pathway Simplified Necroptosis Pathway involving RIPK1. TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Inhibitor Isothiazolo[5,4-b]pyridine Inhibitor (e.g., Cpd 56) Inhibitor->RIPK1 inhibits

Isothiazolo[5,4-b]pyridine: A Scaffolding Guide for the Development of Next-Generation Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless emergence of novel and drug-resistant viral pathogens necessitates a paradigm shift from single-agent, virus-specific therapies toward the development of broad-spectrum antiviral agents. One promising strategy is the targeting of host cellular factors that are essential for the replication of a wide range of viruses, a concept that offers a higher barrier to the development of resistance. Within this framework, the isothiazolopyridine scaffold has emerged as a privileged structure. Notably, derivatives of isothiazolo[4,3-b]pyridine have been identified as potent, low-micromolar inhibitors of Cyclin G-Associated Kinase (GAK), a host factor critical for the lifecycle of viruses such as Hepatitis C (HCV), Dengue (DENV), and Ebola (EBOV)[1]. However, the closely related isothiazolo[5,4-b]pyridine isomer remains a largely underexplored chemical space. This technical guide provides a comprehensive roadmap for researchers and drug development professionals to investigate the potential of the isothiazolo[5,4-b]pyridine core as a foundational scaffold for novel, broad-spectrum antiviral therapies. We will delineate the strategic rationale, synthetic pathways, a robust screening cascade, and mechanistic deconvolution strategies required to unlock the therapeutic potential of this promising heterocyclic system.

Introduction: The Strategic Imperative for Host-Targeting Antivirals and the Isothiazolopyridine Scaffold

The traditional "one-bug-one-drug" approach to antiviral development is increasingly strained by the rapid mutation rates of viruses and the ever-present threat of new pandemic agents[2][3]. Targeting conserved viral enzymes can be effective, but resistance can emerge quickly. An alternative and compelling strategy involves the inhibition of host cellular proteins that viruses hijack to complete their life cycles[1]. This approach has two key advantages:

  • High Barrier to Resistance: Viruses cannot easily evolve mutations to overcome the inhibition of a host protein upon which they depend.

  • Broad-Spectrum Potential: A single host-targeting agent can be effective against multiple, even unrelated, viruses that rely on the same cellular pathway[1].

The isothiazolopyridine heterocyclic system has shown significant promise in this area. Specifically, extensive research has demonstrated that isothiazolo[4,3-b]pyridines act as potent and selective inhibitors of GAK[4]. GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process that many viruses exploit for cellular entry and egress. The antiviral activity of isothiazolo[4,3-b]pyridine derivatives against a range of viruses validates the potential of this chemical class.

However, isomeric variations of a scaffold can lead to dramatically different biological activities. Indeed, studies on isothiazolo[4,5-b]pyridines revealed a complete lack of GAK affinity, underscoring that the specific arrangement of the sulfur and nitrogen atoms within the fused heterocyclic system is critical for interaction with this particular kinase[5]. This leaves the isothiazolo[5,4-b]pyridine scaffold as an intriguing, yet poorly explored, opportunity. While it may not target GAK, its structural similarity to other biologically active fused pyridines, such as the thiazolo[5,4-b]pyridines which are known to inhibit kinases like PI3K and c-KIT, suggests a high probability of interacting with other key cellular or viral targets.

This guide, therefore, serves as a strategic and methodological blueprint for the systematic evaluation of the isothiazolo[5,4-b]pyridine scaffold for broad-spectrum antiviral drug discovery.

Chemical Synthesis of the Isothiazolo[5,4-b]pyridine Core and Derivative Libraries

A robust and flexible synthetic route is paramount for generating a diverse chemical library for screening and subsequent structure-activity relationship (SAR) studies. The synthesis of the core isothiazolo[5,4-b]pyridine scaffold can be achieved through established heterocyclic chemistry principles, with key intermediates allowing for diversification at multiple positions.

Proposed Synthetic Pathway to the Isothiazolo[5,4-b]pyridine Core

Based on synthetic investigations of related isomers, a plausible and efficient route to key functionalized isothiazolo[5,4-b]pyridine intermediates can be proposed. The following protocol outlines the synthesis of a key dichlorinated intermediate, which is primed for subsequent functionalization.

Diagram: Synthetic Workflow for Isothiazolo[5,4-b]pyridine Core

Synthetic_Workflow A Isoxazolopyridine-4-thiol B Hydroxy-isothiazolopyridine A->B  N-O bond cleavage (e.g., H2N-OSO3H) C 4,6-Dichloro-isothiazolopyridine (Key Intermediate) B->C  Chlorination (e.g., POCl3 or PPh3/NCS) D Diversified Library (R1, R2 substituents) C->D  Parallel Synthesis (Suzuki, Buchwald-Hartwig, Nucleophilic Substitution)

Caption: A proposed synthetic workflow for generating a library of isothiazolo[5,4-b]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine

This protocol is adapted from established methods for the synthesis of related isothiazolopyridine systems and serves as a foundational route to a key intermediate for library generation.

Step 1: N-O Bond Cleavage of Isoxazolopyridine Precursor

  • To a solution of 6-chloro-3-methylisoxazolo[5,4-b]pyridin-4-thiol (1.0 eq) and sodium hydroxide (2.0 eq) in 95% ethanol, add a solution of hydroxylamine-O-sulfonic acid (1.0 eq) in water dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16-20 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and acidify to pH 1 with concentrated hydrochloric acid.

  • Collect the resulting precipitate, 6-chloro-3-methylisothiazolo[5,4-b]pyridin-4-ol, by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination to Yield the Key Intermediate

  • Suspend the 6-chloro-3-methylisothiazolo[5,4-b]pyridin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add N,N-dimethylaniline (0.1-0.2 eq) catalytically.

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring the cooled mixture onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4,6-dichloro-3-methylisothiazolo[5,4-b]pyridine.

Self-Validation: The identity and purity of the intermediate and final product must be confirmed at each stage using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). This ensures the integrity of the starting material for library synthesis.

A Hierarchical Screening Cascade for Identifying Broad-Spectrum Antiviral Activity

A systematic and multi-tiered screening approach is essential to efficiently identify active compounds, determine their potency and therapeutic window, and prioritize them for further development.

Diagram: Antiviral Screening Cascade

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Potency cluster_2 Prioritization & MOA Primary CPE Inhibition Assay (Single high concentration) Virus Panel (e.g., VSV, HSV-1, CVB3) Secondary Plaque Reduction Assay (Dose-response) Determine EC₅₀ Primary->Secondary Active 'Hits' SI_Calc Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ Secondary->SI_Calc Cytotox Cytotoxicity Assay (e.g., MTS) (Dose-response) Determine CC₅₀ Cytotox->SI_Calc MOA Mechanism of Action Studies (e.g., Kinase Panel, Time-of-Addition) SI_Calc->MOA Prioritized 'Leads' (High SI)

Caption: A hierarchical workflow for the identification and prioritization of antiviral lead compounds.

Protocol: Primary Screening - Cytopathic Effect (CPE) Inhibition Assay

This assay rapidly identifies compounds that protect host cells from virus-induced death.

  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6 for broad viral susceptibility) in 96-well plates at a density that forms a confluent monolayer within 24 hours.

  • Compound Addition: Prepare stock solutions of the isothiazolo[5,4-b]pyridine library in DMSO. Dilute to a final, single high concentration (e.g., 25 µM) in cell culture medium. Add the compound solutions to the cell monolayers. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Viral Infection: Infect the plates with a panel of representative viruses (e.g., Vesicular Stomatitis Virus - RNA virus; Herpes Simplex Virus-1 - DNA virus) at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until widespread CPE is observed in the "virus only" control wells.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or a neutral red-based stain) and quantify the signal according to the manufacturer's protocol.

  • Hit Identification: Compounds that restore cell viability to >50% compared to the "cells only" control are considered primary hits.

Protocol: Secondary Screening - Plaque Reduction Neutralization Test (PRNT)

This assay determines the 50% effective concentration (EC₅₀) of hit compounds.

  • Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare a 2-fold serial dilution series for each hit compound in culture medium.

  • Infection: Mix a standard amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C.

  • Adsorption: Remove the medium from the cell monolayers and add the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1% methylcellulose or agarose in culture medium) containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates until plaques are visible (typically 2-5 days).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques in each well. Calculate the EC₅₀ value as the compound concentration that reduces the number of plaques by 50% relative to the "virus only" control.

Protocol: Cytotoxicity Assessment (MTS/MTT Assay)

It is crucial to determine if the antiviral activity is due to specific inhibition of the virus or simply due to killing the host cells.

  • Cell Plating: Seed host cells in 96-well plates as for the primary screen.

  • Compound Addition: Add the same serial dilutions of the hit compounds to the cells in the absence of any virus.

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Viability Measurement: Add an MTS or MTT reagent and incubate according to the manufacturer's protocol. Measure the absorbance at the appropriate wavelength.

  • Quantification: Calculate the 50% cytotoxic concentration (CC₅₀) as the compound concentration that reduces cell viability by 50% relative to the "cells only" control.

Data Interpretation and Structure-Activity Relationship (SAR)

The primary output of the screening cascade is a set of EC₅₀ and CC₅₀ values for each hit compound. This quantitative data allows for prioritization and informs the design of the next generation of molecules.

The Selectivity Index (SI)

The most critical metric for a promising antiviral candidate is the Selectivity Index (SI), calculated as:

SI = CC₅₀ / EC₅₀

A higher SI value indicates a larger therapeutic window, meaning the compound is potent against the virus at concentrations that are non-toxic to host cells. Generally, an SI > 10 is considered a promising starting point for a lead compound.

Building a Structure-Activity Relationship (SAR)

By comparing the SI values of structurally related analogs, a medicinal chemist can deduce the SAR. This involves systematically analyzing how changes to different parts of the isothiazolo[5,4-b]pyridine scaffold affect antiviral potency and cytotoxicity.

Table 1: Hypothetical Antiviral Screening Data for an Isothiazolo[5,4-b]pyridine Library

Compound IDR¹ Substituent (at C4)R² Substituent (at C6)EC₅₀ (µM) vs. Virus XCC₅₀ (µM) vs. Vero CellsSelectivity Index (SI)
ITZ-001-Cl-Cl> 25> 50--
ITZ-002-Morpholine-Cl15.2> 50> 3.3
ITZ-003-Morpholine-Phenyl8.945.15.1
ITZ-004 -Morpholine -3,4-dimethoxyphenyl 1.2 > 50 > 41.7
ITZ-005-Piperidine-3,4-dimethoxyphenyl3.533.89.7
ITZ-006-Morpholine-4-methoxyphenyl2.1> 50> 23.8

Causality Behind Experimental Choices: In this hypothetical data, the initial dichlorinated scaffold (ITZ-001) is inactive. Substitution at C4 with a morpholine group (ITZ-002) confers weak activity. Subsequent Suzuki coupling at C6 with aryl groups (ITZ-003 to ITZ-006) reveals that electron-rich phenyl rings significantly boost potency. The 3,4-dimethoxyphenyl substituent (ITZ-004) provides the best combination of high potency and low cytotoxicity, resulting in an excellent SI value and identifying it as a priority lead for further investigation. This systematic approach allows for the logical and data-driven optimization of the scaffold.

Elucidating the Mechanism of Action (MOA)

Identifying the molecular target is the ultimate goal for rational drug design. Since GAK is an unlikely target for this scaffold, a broad, unbiased approach is warranted.

Diagram: Potential Host Kinase Target Pathway

Kinase_Pathway Virus Viral Entry/ Replication Stress MEKK MEKK Virus->MEKK MKK MKK4/7 MEKK->MKK JNK JNK MKK->JNK AP1 c-Jun/c-Fos (AP-1) JNK->AP1 Proviral_Genes Proviral Gene Expression AP1->Proviral_Genes Inhibitor Isothiazolo[5,4-b]pyridine (ITZ-004) Inhibitor->JNK Inhibition?

Caption: Hypothetical inhibition of the JNK signaling pathway, a common host target for viruses.

A primary hypothesis is that the isothiazolo[5,4-b]pyridine scaffold, like its thiazolo- cousins, may inhibit a host or viral kinase.

Protocol: Kinase Panel Screening

  • Select Lead Compound: Use a prioritized lead compound with a high SI value (e.g., ITZ-004).

  • Submit to a Commercial Kinase Panel: Engage a contract research organization (CRO) that offers large-scale kinase profiling services (e.g., Eurofins/DiscoverX KINOMEscan™, Promega).

  • Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases.

  • Data Analysis: Identify kinases where binding or activity is inhibited by >90%.

  • Confirmation: Confirm these primary hits by determining the IC₅₀ or K_d_ values in dose-response assays for the specific kinases.

  • Target Validation: Once a specific host kinase is identified (e.g., JNK), further cell-based experiments, such as western blotting for downstream phosphorylated substrates (like c-Jun), can validate that the compound engages and inhibits the target in the context of viral infection.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the exploration of the isothiazolo[5,4-b]pyridine scaffold as a source of novel broad-spectrum antiviral agents. While direct evidence for its antiviral efficacy is nascent, the proven success of the isomeric isothiazolo[4,3-b]pyridines and the kinase-inhibiting potential of the related thiazolo[5,4-b]pyridine core provide a strong rationale for its investigation.

By following the proposed workflow—from a robust and adaptable chemical synthesis to a hierarchical screening cascade and unbiased mechanism-of-action studies—research teams can systematically evaluate this scaffold's potential. The ultimate goal is the identification of lead compounds with high selectivity indices that modulate a host factor essential for viral replication. Such compounds would represent significant progress toward the development of next-generation therapeutics capable of addressing both current and future viral threats.

References

  • Ivanova, Y., Spittaels, S., Gao, L.-J., Schols, D., Van Meervelt, L., Froeyen, M., Dehaen, W., & De Jonghe, S. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Jiang, S., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4586. [Link]

  • De Witte, K., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry Letters, 30(15), 127267. [Link]

  • Oh, C., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Journal of Medicinal Chemistry, 63(15), 8445–8463. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Spitaels, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. ResearchGate. [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98–100. [Link]

  • De Witte, K., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]

  • Kopacz, M., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 29(13), 3095. [Link]

  • Jacobs, M., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1641–1646. [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1481. [Link]

  • Garozzo, A., et al. (2007). Isothiazole derivatives as antiviral agents. Antiviral Chemistry & Chemotherapy, 18(5), 277–283. [Link]

  • De Witte, K., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]

  • Węglarz-Tomczak, E., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]

  • Jacobs, M., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

  • De Clercq, E., & Li, G. (2016). Broad-spectrum antiviral agents. PMC. [Link]

  • Virology Research Services. (n.d.). Understanding Cytotoxicity. Virology Research Services. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [Link]

  • Al-Tammemi, A. B., et al. (2023). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. MDPI. [Link]

  • Al-Tammemi, A. B., et al. (2023). Potential Broad-Spectrum Antiviral Agents: A Key Arsenal Against Newly Emerging and Reemerging Respiratory RNA Viruses. PubMed. [Link]

  • Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), 52065. [Link]

Sources

Methodological & Application

Synthesis of 3-chloroisothiazolo[5,4-b]pyridine: A Detailed Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-chloroisothiazolo[5,4-b]pyridine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The isothiazolopyridine scaffold is of significant interest due to its presence in various biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] This protocol details a reliable and reproducible two-step synthetic route, commencing with the commercially available 3-aminopyridine. The methodology emphasizes practical laboratory execution, safety considerations, and mechanistic understanding to empower researchers in pharmaceutical and chemical development.

Introduction: The Significance of Isothiazolopyridines

The fusion of isothiazole and pyridine rings creates the isothiazolopyridine system, a class of heterocyclic compounds with notable pharmacological potential.[1] These scaffolds are integral to the design of novel therapeutic agents, with derivatives showing promise as inhibitors for targets like c-KIT and cyclin G-associated kinase (GAK).[3] The 3-chloroisothiazolo[5,4-b]pyridine derivative, in particular, serves as a versatile building block. The chlorine atom at the 3-position acts as a functional handle, enabling further molecular elaboration through nucleophilic substitution reactions to generate diverse compound libraries for screening and lead optimization.

This guide presents a robust synthetic pathway, beginning with the thiolation and subsequent chlorination of 3-aminopyridine to yield 3-amino-2-chloropyridine. This intermediate is then subjected to an oxidative cyclization to construct the desired isothiazolo[5,4-b]pyridine ring system. Each step has been optimized for yield and purity, with detailed explanations of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is accomplished via a two-step process starting from 3-aminopyridine. The first step involves the chlorination of the pyridine ring at the 2-position. The second step is an oxidative cyclization reaction to form the fused isothiazole ring.

Synthetic_Pathway A 3-Aminopyridine B 3-Amino-2-chloropyridine A->B Step 1: Chlorination C 3-chloroisothiazolo[5,4-b]pyridine B->C Step 2: Oxidative Cyclization

Caption: Overall two-step synthesis pathway.

PART 1: Synthesis of 3-Amino-2-chloropyridine (Intermediate)

The initial step focuses on the regioselective chlorination of 3-aminopyridine. Direct chlorination of 3-aminopyridine can be challenging; however, a common method involves reacting it with hydrochloric acid and hydrogen peroxide.[4] An alternative approach utilizes gaseous chlorine with a catalyst.[4] This protocol will detail the hydrogen peroxide method, which is often more amenable to standard laboratory setups. The amino group directs the electrophilic chlorination to the ortho position (C2).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier
3-AminopyridineC₅H₆N₂94.1210.0 g (106.3 mmol)Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46100 mLFisher Scientific
Hydrogen Peroxide (30%)H₂O₂34.0112.0 mLVWR
Sodium Hydroxide (pellets)NaOH40.00As neededJ.T. Baker
Dichloromethane (DCM)CH₂Cl₂84.93300 mLEMD Millipore
Anhydrous Sodium SulfateNa₂SO₄142.04As neededAcros Organics
Experimental Protocol

WARNING: This procedure involves corrosive and oxidizing agents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g (106.3 mmol) of 3-aminopyridine in 100 mL of concentrated hydrochloric acid. The dissolution is exothermic; cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.

  • Addition of Oxidant: While vigorously stirring the cooled solution, add 12.0 mL of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition to prevent over-chlorination and control the reaction rate.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).

  • Work-up and Neutralization: Once the reaction is complete, carefully cool the mixture again in an ice bath. Slowly neutralize the acidic solution by adding solid sodium hydroxide pellets portion-wise until the pH reaches ~8-9. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-amino-2-chloropyridine can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product as a solid.

PART 2: Synthesis of 3-chloroisothiazolo[5,4-b]pyridine (Final Product)

This step involves the construction of the isothiazole ring through an oxidative cyclization of the 3-amino-2-chloropyridine intermediate. This transformation is typically achieved using a source of sulfur and an oxidizing agent. A common and effective method utilizes sulfur monochloride (S₂Cl₂) or a combination of reagents that generate the necessary reactive sulfur species. This protocol will use sulfuryl chloride (SO₂Cl₂) in the presence of a thiol source.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantitySupplier
3-Amino-2-chloropyridineC₅H₅ClN₂128.565.0 g (38.9 mmol)From Part 1
Sulfuryl ChlorideSO₂Cl₂134.975.8 mL (77.8 mmol)Alfa Aesar
Acetonitrile (anhydrous)CH₃CN41.05150 mLSigma-Aldrich
Triethylamine(C₂H₅)₃N101.1911.0 mL (77.8 mmol)Acros Organics
Saturated Sodium BicarbonateNaHCO₃84.01As neededFisher Scientific
Ethyl AcetateC₄H₈O₂88.11200 mLVWR
Anhydrous Magnesium SulfateMgSO₄120.37As neededJ.T. Baker
Experimental Protocol

WARNING: Sulfuryl chloride is highly corrosive and reacts violently with water. This procedure must be conducted under anhydrous conditions in a well-ventilated fume hood. Wear appropriate PPE.

  • Reaction Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5.0 g (38.9 mmol) of 3-amino-2-chloropyridine and 100 mL of anhydrous acetonitrile. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add 11.0 mL (77.8 mmol) of triethylamine to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Cyclization Reagent Addition: In the dropping funnel, prepare a solution of 5.8 mL (77.8 mmol) of sulfuryl chloride in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the cooled reaction mixture over 30 minutes. A precipitate may form during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 3:7).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield 3-chloroisothiazolo[5,4-b]pyridine as a solid.

Reaction_Mechanism cluster_0 Step 1: Chlorination cluster_1 Step 2: Oxidative Cyclization A 3-Aminopyridine B 3-Amino-2-chloropyridine A->B HCl, H₂O₂ C 3-Amino-2-chloropyridine D Intermediate Sulfenyl Chloride C->D SO₂Cl₂, Et₃N E 3-chloroisothiazolo[5,4-b]pyridine D->E Intramolecular Cyclization

Sources

Application Notes and Protocols for the Regioselective Functionalization of the Isothiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The isothiazolo[5,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purines and other biologically relevant scaffolds has established it as a "privileged structure," capable of interacting with a wide range of biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors, underscoring the importance of methodologies for its precise functionalization in the development of novel therapeutics.[1]

This guide provides a detailed overview of the strategies and protocols for the regioselective functionalization of the isothiazolo[5,4-b]pyridine scaffold. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles that govern regioselectivity, empowering researchers to make informed decisions in their synthetic campaigns. We will explore the electronic nature of the scaffold, the differential reactivity of its positions, and provide detailed, field-proven protocols for key transformations.

Understanding the Reactivity of the Isothiazolo[5,4-b]pyridine Core

The fusion of an electron-withdrawing isothiazole ring to a pyridine ring renders the entire bicyclic system electron-deficient. This electronic character is the primary determinant of its reactivity. The pyridine nitrogen atom significantly lowers the electron density at the C4 and C6 positions (analogous to the ortho and para positions relative to the nitrogen), making them susceptible to nucleophilic attack. Conversely, the scaffold is generally deactivated towards electrophilic aromatic substitution.

Caption: Electronic properties and predicted reactivity of the isothiazolo[5,4-b]pyridine scaffold.

A pivotal publication by Chimichi et al. provides experimental evidence for the differential reactivity of this scaffold.[2] Their work on 4,6-dichloro-3-methylisothiazolo[5,4-b]pyridine demonstrates that the chlorine atom at the C4 position is significantly more labile towards nucleophilic displacement than the chlorine at the C6 position. This regioselectivity is a cornerstone of functionalization strategies for this system.

Strategic Functionalization via Dihalo Intermediates

The most robust and versatile approach to regioselective functionalization of the isothiazolo[5,4-b]pyridine scaffold begins with a dihalogenated intermediate, typically the 4,6-dichloro derivative. This allows for sequential, position-selective reactions.

G Sequential Functionalization Workflow start 4,6-Dichloro-isothiazolo[5,4-b]pyridine snar_c4 Regioselective SNAr at C4 (e.g., Amines, Alkoxides) start->snar_c4 Nucleophile 1 intermediate 4-Substituted-6-chloro-isothiazolo[5,4-b]pyridine snar_c4->intermediate coupling_c6 Cross-Coupling at C6 (Suzuki, Sonogashira, etc.) intermediate->coupling_c6 Coupling Partner product 4,6-Disubstituted Product coupling_c6->product

Caption: General workflow for sequential functionalization.

Protocol 1: Regioselective Monosubstitution of 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine

This protocol is based on the findings of Chimichi et al. and demonstrates the preferential substitution at the C4 position.[2]

Objective: To synthesize 4-methoxy-6-chloro-3-methylisothiazolo[5,4-b]pyridine.

Materials:

  • 4,6-Dichloro-3-methylisothiazolo[5,4-b]pyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve 4,6-dichloro-3-methylisothiazolo[5,4-b]pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add a solution of sodium methoxide (1.0 eq) in methanol dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-6-chloro-3-methylisothiazolo[5,4-b]pyridine.

Causality Behind Experimental Choices:

  • Equimolar NaOMe: Using one equivalent of the nucleophile ensures monosubstitution. An excess could lead to disubstitution, although at a much slower rate for the C6 position.

  • Methanol as Solvent: Serves as both the solvent and the source of the methoxide nucleophile (in equilibrium with NaOMe), ensuring a high concentration of the reacting species.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

Protocol 2: Synthesis of 4-Amino-isothiazolo[5,4-b]pyridine Derivatives via Nucleophilic Aromatic Substitution

This protocol, adapted from the work of Mukherjee et al. on a similar system, details the displacement of a C4-chloro group with an amine nucleophile.[3]

Objective: To synthesize ethyl 4-(ethanolamino)-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate.

Materials:

  • Ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate

  • Ethanolamine

  • Suitable solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (e.g., triethylamine, potassium carbonate), optional

Procedure:

  • To a solution of ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate (1.0 eq) in ethanol, add ethanolamine (1.2-1.5 eq).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel) or recrystallization to obtain the desired product.

Expert Insights:

  • The C4 position is highly activated towards SNAr due to the electron-withdrawing effects of both the pyridine nitrogen and the fused isothiazole ring.

  • The reaction can often be performed without an added base, as the excess amine can act as a scavenger for the HCl generated. However, for less nucleophilic amines or to accelerate the reaction, a non-nucleophilic base is recommended.

Palladium-Catalyzed Cross-Coupling Reactions

Once a halogen is installed at a specific position, palladium-catalyzed cross-coupling reactions offer a powerful means to introduce carbon-carbon and carbon-heteroatom bonds. The less reactive C6-chloro position (after substitution at C4) is an ideal handle for these transformations.

Protocol 3: Suzuki-Miyaura Coupling at the C6 Position (Adapted from Analogous Systems)

Objective: To synthesize a 4-amino-6-aryl-isothiazolo[5,4-b]pyridine derivative.

Materials:

  • 4-Amino-6-chloro-isothiazolo[5,4-b]pyridine (substrate)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/water, DME/water, Toluene/ethanol/water)

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine the 4-amino-6-chloro-isothiazolo[5,4-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degas for another 5 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 1: Comparison of Cross-Coupling Reactions on Haloisothiazolopyridines

Reaction TypeHalide PositionTypical CatalystBaseSolventYield RangeReference (Analogous System)
Suzuki-Miyaura C6-BrPd(PPh₃)₄K₂CO₃Dioxane/H₂O51-87%
Suzuki-Miyaura C5-ClXPhos Pd G3Cs₂CO₃Dioxane/H₂OGood
Sonogashira C6-BrPd(PPh₃)₄/CuIEt₃NDioxane71%

Strategies for Other Functionalizations: An Outlook

While detailed protocols for the following reactions on the isothiazolo[5,4-b]pyridine scaffold are scarce in the literature, established principles of heterocyclic chemistry allow for the formulation of rational synthetic approaches.

Electrophilic Aromatic Substitution (EAS)

The isothiazolo[5,4-b]pyridine ring system is strongly deactivated towards EAS. Reactions like nitration or halogenation would require harsh conditions and are predicted to occur, if at all, at the C5 or C7 positions of the pyridine ring, which are least deactivated.

  • Plausible Conditions for Nitration: A mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. The regioselectivity may be poor, and yields are expected to be low.

Directed ortho-Metalation (DoM)

If a directing metalation group (DMG), such as an amide or methoxy group, is present on the scaffold, regioselective lithiation becomes feasible. For instance, a methoxy group at the C4 position would likely direct lithiation to the C5 position.

Caption: Proposed directed ortho-metalation at the C5 position.

  • Proposed Protocol: Treat the C4-methoxy derivative with n-butyllithium or LDA in THF at -78 °C, followed by quenching with a suitable electrophile (e.g., DMF, I₂, alkyl halides).

C-H Activation

Direct C-H functionalization is a modern and efficient strategy. For electron-deficient heterocycles, palladium-catalyzed C-H activation is a promising avenue. The most acidic C-H bond is a likely candidate for activation. For the unsubstituted isothiazolo[5,4-b]pyridine, this would likely be the C5 or C7 position. This area remains largely unexplored for this specific scaffold and represents a significant opportunity for methodological development.

Conclusion and Future Directions

The regioselective functionalization of the isothiazolo[5,4-b]pyridine scaffold is a field ripe for exploration. The most established and reliable strategy hinges on the differential reactivity of 4,6-dihalo intermediates, allowing for sequential nucleophilic aromatic substitution at C4 followed by cross-coupling at C6. While direct protocols for a broader range of transformations such as electrophilic substitution and C-H activation are yet to be extensively reported, the principles of heterocyclic chemistry provide a strong predictive framework for future synthetic endeavors. The protocols and strategies outlined in this guide offer both a solid foundation based on existing literature and a forward-looking perspective for researchers and drug development professionals working with this important heterocyclic system.

References

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic Investigation on Isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481. [Link]

  • (Reference for general kinase inhibitor properties - placeholder for a more specific cit
  • Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4583. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • (Reference for general SNAr principles - placeholder)
  • (Reference for general Suzuki coupling principles - placeholder)
  • (Reference for general DoM principles - placeholder)
  • (Reference for general C-H activ
  • Mukherjee, A., Sarkar, M., & Mahalanabis, K. K. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research, 2006(7), 437-439. [Link]

Sources

Application Notes and Protocols: A Guide to Palladium-Catalyzed Cross-Coupling for Isothiazolo[5,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazolo[5,4-b]pyridine Scaffold in Modern Drug Discovery

The isothiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing targeted therapeutics. This fused heterocyclic system is a key component in a variety of biologically active molecules, including potent kinase inhibitors for oncology and antiviral agents. For instance, derivatives of the related thiazolo[5,4-b]pyridine scaffold have been identified as inhibitors of crucial kinases like PI3K, ITK, BCR-ABL, RAF, and VEGFR2, highlighting the therapeutic potential of this class of compounds[1][2]. The development of efficient and versatile synthetic methodologies to construct and functionalize the isothiazolo[5,4-b]pyridine ring system is therefore of paramount importance for accelerating the discovery of new drug candidates.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic molecules, offering unparalleled efficiency and functional group tolerance. These reactions provide a powerful toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceutical agents. This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions—for the synthesis and functionalization of the isothiazolo[5,4-b]pyridine scaffold. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer field-proven insights to guide researchers in this exciting area of synthetic chemistry.

Strategic Functionalization of the Isothiazolo[5,4-b]pyridine Core

The isothiazolo[5,4-b]pyridine scaffold offers multiple sites for functionalization. The most common precursors for cross-coupling reactions are halogenated isothiazolo[5,4-b]pyridines, which can be synthesized through various established methods[3]. The reactivity of these halo-derivatives in palladium-catalyzed reactions is influenced by the position of the halogen and the electronic nature of the fused ring system. The pyridine ring is electron-deficient, which can impact the oxidative addition step in the catalytic cycle. Understanding these electronic effects is crucial for selecting the appropriate catalyst, ligands, and reaction conditions to achieve optimal results.

Below is a workflow diagram illustrating the general strategy for the synthesis and subsequent functionalization of the isothiazolo[5,4-b]pyridine core using palladium-catalyzed cross-coupling reactions.

G cluster_0 Scaffold Synthesis cluster_1 Core Precursor cluster_2 Palladium-Catalyzed Functionalization cluster_3 Diverse Functionalized Products A Starting Materials (e.g., aminopyridines) B Cyclization & Halogenation A->B Multi-step synthesis C Halogenated Isothiazolo[5,4-b]pyridine B->C D Suzuki-Miyaura (C-C Coupling) C->D E Sonogashira (C-C Coupling) C->E F Buchwald-Hartwig (C-N Coupling) C->F G Heck (C-C Coupling) C->G H Aryl/Heteroaryl Derivatives D->H I Alkynyl Derivatives E->I J Amino Derivatives F->J K Alkene Derivatives G->K

Caption: General workflow for the synthesis and functionalization of isothiazolo[5,4-b]pyridines.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling reactions for the formation of C(sp²)-C(sp²) bonds. Its popularity stems from the commercial availability and stability of a vast array of boronic acids and their derivatives, as well as its tolerance to a wide range of functional groups.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-X R-X (Halo-isothiazolopyridine) Oxidative\nAddition Oxidative Addition Ar-Pd(II)L2-R' R-Pd(II)L2-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R' Transmetalation (+ R'-B(OR)2, Base) R'-B(OR)2 R'-B(OR)2 (Boronic Acid/Ester) Base Base Transmetalation Transmetalation Ar-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination Ar-R' R-R' (Functionalized Product) Ar-Pd(II)L2-R'->Ar-R' Reductive\nElimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For an electron-deficient heterocycle like isothiazolo[5,4-b]pyridine, the oxidative addition of the halo-derivative to the Pd(0) catalyst is generally facile. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote reductive elimination. The base plays a crucial role in the transmetalation step, activating the boronic acid partner.

Application Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the successful synthesis of functionalized thiazolo[5,4-b]pyridine derivatives, which are structurally analogous to the target isothiazolo[5,4-b]pyridines[1].

Objective: To synthesize a 5-aryl-thiazolo[5,4-b]pyridine derivative via Suzuki-Miyaura coupling.

Materials:

  • 5-Bromo-2-chloro-thiazolo[5,4-b]pyridine derivative (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equiv)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 5-bromo-2-chloro-thiazolo[5,4-b]pyridine derivative (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (0.1 equiv), and Na₂CO₃ (3.0 equiv).

  • Add a degassed mixture of DME and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-thiazolo[5,4-b]pyridine.

Expected Yield: 70-80%[1].

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, providing a direct route to alkynylated heterocycles. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X R-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-X R-X Ar-Pd(II)L2-C≡CR' R-Pd(II)L2-C≡CR' Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR' Transmetalation Ar-Pd(II)L2-C≡CR'->Pd(0)L2 Reductive Elimination Ar-C≡CR' R-C≡CR' Ar-Pd(II)L2-C≡CR'->Ar-C≡CR' CuX CuX Cu-C≡CR' Cu-C≡CR' CuX->Cu-C≡CR' + R'-C≡CH, Base R'-C≡CH R'-C≡CH Base Base Cu-C≡CR'->Ar-Pd(II)L2-X Cu-C≡CR'->CuX

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.

Application Protocol: Sonogashira Coupling

This protocol is based on the successful Sonogashira coupling performed on the isomeric isothiazolo[4,5-b]pyridine scaffold, which is expected to have similar reactivity.

Objective: To synthesize a 6-alkynyl-isothiazolo[4,5-b]pyridine derivative.

Materials:

  • 6-Bromo-isothiazolo[4,5-b]pyridine derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube under an inert atmosphere, dissolve the 6-bromo-isothiazolo[4,5-b]pyridine derivative (1.0 equiv) in a mixture of DMF and Et₃N (e.g., 2:1 v/v).

  • Add the terminal alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Expected Yield: 71%.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. This reaction has become indispensable in pharmaceutical synthesis due to the prevalence of the arylamine motif in drug molecules.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.

Application Protocol: Buchwald-Hartwig Amination

This is a generalized protocol based on established methods for the amination of halo-pyridines.

Objective: To synthesize an N-aryl-isothiazolo[5,4-b]pyridin-amine.

Materials:

  • Halo-isothiazolo[5,4-b]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) to a reaction vessel.

  • Add the halo-isothiazolo[5,4-b]pyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the vessel and heat to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC/LC-MS. After completion, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction: Vinylation of the Scaffold

The Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for introducing vinyl groups.

Mechanistic Considerations

The Heck reaction proceeds via oxidative addition, migratory insertion (carbopalladation), and β-hydride elimination. A base is required to regenerate the Pd(0) catalyst.

Application Protocol: Heck Reaction

This is a representative protocol for the Heck reaction on a heteroaryl halide.

Objective: To synthesize a vinyl-isothiazolo[5,4-b]pyridine.

Materials:

  • Halo-isothiazolo[5,4-b]pyridine (1.0 equiv)

  • Alkene (e.g., butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • In a sealed tube under an inert atmosphere, combine the halo-isothiazolo[5,4-b]pyridine (1.0 equiv), alkene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.1 equiv), and Et₃N (2.0 equiv).

  • Add anhydrous acetonitrile.

  • Seal the tube and heat to 100 °C for 16-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter to remove salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table

Reaction TypeCatalyst System (Typical)BaseSolventTemp (°C)Typical Yield (%)Ref.
Suzuki-Miyaura Pd(dppf)Cl₂Na₂CO₃DME/H₂O10070-80[1]
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF100~71
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene100-11060-95(General)
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10050-85(General)

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the medicinally important isothiazolo[5,4-b]pyridine scaffold. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this privileged heterocycle. The Suzuki-Miyaura and Sonogashira reactions are well-established for this system and its isomers, while the Buchwald-Hartwig and Heck reactions, though less specifically documented, can be reliably applied based on protocols for similar electron-deficient heterocycles. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of lower catalyst loadings, greener solvents, and the exploration of C-H activation strategies to further streamline the synthesis of novel isothiazolo[5,4-b]pyridine derivatives for drug discovery.

References

  • Lee, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(15), 4633. Available at: [Link]

  • Guarneri, M., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1477-1481. Available at: [Link]

  • Zhang, L., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4567. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with isothiazolo[5,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isothiazolo[5,4-b]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet challenging issue of poor aqueous solubility with this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, explaining the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Solubility Challenge with Isothiazolo[5,4-b]pyridines

Isothiazolo[5,4-b]pyridine derivatives are a significant class of heterocyclic compounds, often investigated as potent kinase inhibitors and anticancer agents. Their rigid, aromatic structure, while often beneficial for target binding, frequently leads to low aqueous solubility. This can be a major hurdle in early-stage drug discovery, impacting the accuracy of in vitro assays and posing significant challenges for preclinical and clinical formulation development. This guide provides a systematic approach to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My isothiazolo[5,4-b]pyridine derivative is showing poor solubility in my aqueous buffer for an enzymatic assay. Where do I start?

A1: This is a common starting point. The initial approach should be a systematic evaluation of the compound's intrinsic properties and the assay conditions. Here’s a logical workflow to follow:

  • Characterize the Compound's Physicochemical Properties: Before extensive experimentation, it's crucial to understand the basic properties of your molecule. The partition coefficient (Log P) is a measure of a compound's differential solubility in a hydrophobic solvent (like octanol) and a hydrophilic solvent (water), giving an indication of its hydrophilicity or hydrophobicity.[1][2] Many isothiazolo[5,4-b]pyridine derivatives are lipophilic, leading to poor aqueous solubility.

  • Initial Solubility Assessment in Different Media:

    • Aqueous Buffers: Test the solubility in a range of physiologically relevant pH buffers (e.g., pH 5.0, 6.8, 7.4). The pyridine moiety in the isothiazolo[5,4-b]pyridine scaffold is weakly basic and its protonation state is pH-dependent, which can significantly influence solubility.[3]

    • Organic Solvents: Determine the solubility in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. This will be important for preparing stock solutions.

  • The "Crash-Out" Test: A simple visual test can be very informative. Prepare a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock solution into your aqueous assay buffer to the final desired concentration. Observe for any signs of precipitation (cloudiness, visible particles) immediately and over time. This will give you a practical understanding of the compound's kinetic solubility in your specific assay conditions.

Troubleshooting Guide: Step-by-Step Solutions

If initial assessments confirm poor solubility, the following sections provide detailed strategies to address this issue, from simple adjustments to more advanced formulation techniques.

Issue 1: Compound precipitates when diluted from a DMSO stock into aqueous buffer.

This is a classic sign of a poorly soluble compound. The high concentration of the compound in the organic solvent (DMSO) is no longer sustainable when introduced into a predominantly aqueous environment.

Causality: The isothiazolo[5,4-b]pyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. As basic heterocyclic compounds, their solubility can often be increased in acidic conditions where the pyridine nitrogen becomes protonated, forming a more soluble salt.[3][4]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers: Prepare buffers with a pH range from 2 to 10 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for basic range).

  • Add excess compound: Add an excess amount of the solid isothiazolo[5,4-b]pyridine derivative to a fixed volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Plot the data: Plot the measured solubility against the pH to visualize the pH-solubility profile.

Expected Outcome: For a basic compound, you would expect to see higher solubility at lower pH values.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This can increase the solubility of non-polar or poorly water-soluble compounds.[5]

Commonly Used Co-solvents in Biological Assays:

Co-solventTypical Concentration RangeConsiderations
Dimethyl sulfoxide (DMSO)0.1% - 5%Can affect enzyme activity and cell viability at higher concentrations.
Ethanol1% - 10%Can cause protein denaturation at higher concentrations.
Polyethylene glycol (PEG) 300/4001% - 20%Generally well-tolerated in many biological systems.
Propylene glycol1% - 20%Similar to PEG, often used in formulations.

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent/buffer mixtures: Prepare a series of your assay buffer containing increasing concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% DMSO).

  • Spike with compound: Add your isothiazolo[5,4-b]pyridine derivative from a concentrated stock (in the same co-solvent, if possible) to the final desired concentration.

  • Observe for precipitation: Visually inspect for any signs of precipitation over the intended duration of your experiment.

  • Functional check: It is critical to include a control experiment to ensure that the chosen co-solvent concentration does not interfere with your assay (e.g., enzyme activity, cell viability).

Issue 2: The required concentration for in vivo studies cannot be achieved in a suitable vehicle.

For animal studies, achieving the desired dose in a small, injectable volume is often a major challenge with poorly soluble compounds.

Causality: Converting a weakly basic or acidic drug into a salt is a common and effective method to increase its aqueous solubility and dissolution rate.[6][7] For a weakly basic compound like an isothiazolo[5,4-b]pyridine derivative, reaction with an acid can form a more soluble salt.

Diagram of Salt Formation for Solubility Enhancement

G cluster_0 Initial State cluster_1 Process cluster_2 Outcome Poorly_Soluble_Drug Isothiazolo[5,4-b]pyridine (Weak Base, Low Solubility) Acid Acid (e.g., HCl, Tartaric Acid) Poorly_Soluble_Drug->Acid Proton Transfer Soluble_Salt Isothiazolo[5,4-b]pyridinium Salt (Higher Aqueous Solubility) Acid->Soluble_Salt Forms

Caption: Salt formation increases solubility by creating an ionized form of the drug.

Experimental Protocol: Salt Screening

  • Select counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric).

  • Reaction: Dissolve the isothiazolo[5,4-b]pyridine derivative in a suitable organic solvent. Add a stoichiometric amount of the selected acid.

  • Isolation: The resulting salt may precipitate out of solution. If not, the solvent can be evaporated. The solid should be collected and dried.

  • Characterization: Confirm salt formation using techniques like melting point analysis, spectroscopy (FTIR, NMR), and X-ray powder diffraction (XRPD).

  • Solubility testing: Determine the aqueous solubility of the newly formed salts using the protocol described in Strategy 1.

Causality: Amorphous materials lack the long-range molecular order of crystalline solids. This higher-energy state requires less energy to dissolve, often resulting in significantly enhanced aqueous solubility and dissolution rates.[8][9] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[10][11]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Soluplus®

Experimental Workflow for ASD Preparation (Solvent Evaporation Method)

G Start Dissolve Drug and Polymer in a Common Solvent Solvent_Evaporation Rapid Solvent Evaporation (e.g., Spray Drying, Rotary Evaporation) Start->Solvent_Evaporation ASD_Formation Amorphous Solid Dispersion (Drug molecularly dispersed in polymer) Solvent_Evaporation->ASD_Formation End Improved Solubility and Dissolution ASD_Formation->End

Caption: Workflow for preparing an amorphous solid dispersion by solvent evaporation.

Protocol:

  • Polymer and solvent selection: Choose a polymer that is miscible with your drug. Select a volatile solvent that dissolves both the drug and the polymer.

  • Dissolution: Prepare a solution containing both the isothiazolo[5,4-b]pyridine derivative and the selected polymer.

  • Solvent removal: Rapidly remove the solvent using techniques like spray drying or rotary evaporation.[6]

  • Characterization: Analyze the resulting solid powder by DSC (to confirm the absence of a melting peak for the drug) and XRPD (to confirm the amorphous nature).

  • Dissolution testing: Perform dissolution studies to compare the release profile of the ASD with the crystalline drug.

Causality: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[12][13] By reducing the particle size to the nanometer range, the surface area available for dissolution is dramatically increased, leading to a higher dissolution velocity and apparent solubility.[14][15]

Preparation Methods:

  • Media Milling (Top-Down): High-energy milling of drug microparticles in the presence of stabilizers.

  • High-Pressure Homogenization (Top-Down): Forcing a suspension of the drug through a narrow gap at high pressure.

  • Precipitation (Bottom-Up): Dissolving the drug in a solvent and then adding an anti-solvent to precipitate the drug as nanoparticles.

Considerations:

  • Stabilizer selection: Crucial to prevent particle agglomeration.

  • Physical stability: Nanosuspensions can be prone to particle growth (Ostwald ripening) over time.

  • Sterilization: Can be a challenge for parenteral formulations.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity, thereby increasing its apparent aqueous solubility.[17][18]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Phase Solubility Study

  • Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add excess drug: Add an excess amount of the isothiazolo[5,4-b]pyridine derivative to each solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate and quantify: Centrifuge the samples, and analyze the supernatant for the concentration of the dissolved drug.

  • Plot and analyze: Plot the drug solubility against the cyclodextrin concentration. A linear relationship (AL-type phase diagram) indicates the formation of a 1:1 soluble complex.

Summary and Concluding Remarks

Overcoming the solubility challenges of isothiazolo[5,4-b]pyridine derivatives is a critical step in their development as therapeutic agents. A systematic approach, starting from basic characterization and progressing through a hierarchy of solubilization strategies, is essential for success. The choice of method will depend on the specific properties of the derivative, the intended application (in vitro assay vs. in vivo formulation), and the desired concentration. By understanding the underlying principles of each technique, researchers can effectively troubleshoot solubility issues and advance their drug discovery programs.

References

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  • Sikarra, D., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 8(5), 18-26. Available from: [Link]

  • Kanaujia, P., et al. (2015). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Delivery and Translational Research, 5(6), 575-594. Available from: [Link]

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 615. Available from: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available from: [Link]

  • Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-669. Available from: [Link]

  • S-Y, L., et al. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. Open Access Text, 2(3), 1-13. Available from: [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. Available from: [Link]

  • Al-Zoubi, N., et al. (2018). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 19(6), 2747-2758. Available from: [Link]

  • Loftsson, T., et al. (2017). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Journal of Pharmaceutical Sciences, 106(1), 294-300. Available from: [Link]

  • Google Patents. (2017). Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • Szejtli, J. (2005). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 31(2), 157-163. Available from: [Link]

  • Wang, Y., et al. (2022). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 24(4), 958-963. Available from: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available from: [Link]

  • Technobis. (2023). Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • Altasciences. (2022). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. Available from: [Link]

  • PubChem. (n.d.). Pyridine. Available from: [Link]

  • Singh, H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1185-1205. Available from: [Link]

  • Chemistry LibreTexts. (2023). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Available from: [Link]

  • Gao, L., et al. (2013). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanoparticle Research, 15(10), 1-16. Available from: [Link]

  • Alfa Chemistry. (2023). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Available from: [Link]

  • Kumar, L., & Kumar, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-6. Available from: [Link]

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  • Al-Aani, I. H., et al. (2022). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceutics, 14(11), 2358. Available from: [Link]

Sources

Addressing challenges in the characterization of isothiazolo[5,4-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of isothiazolo[5,4-b]pyridine isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and identifying these structurally similar compounds. The subtle differences in the arrangement of nitrogen and sulfur atoms within the fused heterocyclic system can lead to significant challenges in analytical characterization. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing between isothiazolo[5,4-b]pyridine isomers?

A1: The primary challenges stem from the high degree of structural similarity between isomers such as isothiazolo[5,4-b]pyridine, isothiazolo[4,5-c]pyridine, and isothiazolo[4,3-b]pyridine. These similarities often lead to:

  • Overlapping signals in 1D NMR spectra: Protons and carbons in similar chemical environments across different isomers can produce signals with very close chemical shifts, making definitive assignment difficult.

  • Similar retention times in chromatography: The comparable polarities and molecular weights of the isomers can result in co-elution or poor separation in both thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

  • Ambiguous fragmentation patterns in mass spectrometry: While mass spectrometry can reveal differences, initial electron impact (EI) or electrospray ionization (ESI) may yield molecular ions of the same mass and fragmentation patterns that are not immediately distinguishable without careful analysis.

Q2: Why is the correct identification of these isomers critical in a drug discovery context?

A2: In drug discovery, the specific arrangement of atoms in a molecule dictates its three-dimensional shape and electronic properties. These factors, in turn, govern how the molecule interacts with its biological target (e.g., an enzyme or receptor). Different isomers of isothiazolo[5,4-b]pyridine can exhibit vastly different pharmacological activities, toxicities, and metabolic stabilities. For instance, the nitrogen position in the pyridine ring can be a key hydrogen bond acceptor for kinase hinge binding.[1] Therefore, unambiguous identification is a regulatory and scientific necessity to ensure the safety and efficacy of a potential drug candidate.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: My 1H NMR spectrum shows a complex multiplet in the aromatic region, and I can't definitively assign the structure of my isothiazolo[5,4-b]pyridine derivative. How can I resolve this?

A3: This is a common issue due to the close chemical shifts of the pyridine protons. Here’s a systematic approach to resolving this ambiguity:

Step-by-Step Protocol:

  • Optimize 1D NMR Acquisition:

    • Ensure the sample is of high purity (>95%).

    • Use a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion.

    • Acquire the spectrum in a different deuterated solvent (e.g., DMSO-d6 vs. CDCl3) to induce differential shifts in proton resonances.

  • Perform 2D NMR Experiments: Two-dimensional NMR is essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other, helping to trace the connectivity within the pyridine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: These experiments identify protons that are close in space. For example, a NOE correlation between a substituent and a specific proton on the pyridine ring can confirm the regiochemistry.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and confirming the overall scaffold connectivity.

Causality Behind the Choices:

  • A high-field magnet spreads out the proton signals, reducing overlap.

  • Solvent changes can disrupt intermolecular interactions, altering chemical shifts in a non-uniform way that can resolve overlapping signals.

  • 2D NMR provides an additional dimension of information, moving from a simple 1D frequency plot to a 2D map of correlations, which is far more informative for complex structures.

Logical Workflow for NMR-based Isomer Identification

NMR_Workflow start Ambiguous 1D NMR Spectrum high_field Acquire at High Field (≥400 MHz) start->high_field solvent_change Change Deuterated Solvent start->solvent_change run_2d Perform 2D NMR (COSY, NOESY, HSQC, HMBC) high_field->run_2d solvent_change->run_2d cosy COSY: Establish H-H Coupling run_2d->cosy noesy NOESY/ROESY: Confirm Spatial Proximity run_2d->noesy hsqc_hmbc HSQC/HMBC: Assign C-H Connectivity run_2d->hsqc_hmbc structure_elucidation Elucidate Isomeric Structure cosy->structure_elucidation noesy->structure_elucidation hsqc_hmbc->structure_elucidation

Caption: A decision-making workflow for resolving ambiguous 1D NMR spectra of isothiazolopyridine isomers.

Chromatography

Q4: My isothiazolo[5,4-b]pyridine isomers are co-eluting on my reverse-phase HPLC system. How can I improve their separation?

A4: Co-elution is a frequent problem due to the similar polarity of these isomers. Here are several strategies to enhance chromatographic resolution:

Troubleshooting Steps:

  • Method Optimization (Reverse-Phase):

    • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation.

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol. The different selectivities of these solvents can alter elution patterns.

    • Modify the pH of the Aqueous Phase: The nitrogen atoms in the pyridine ring have different pKa values depending on their position. Adjusting the pH of the mobile phase can protonate these nitrogens to varying degrees, changing the overall polarity of the isomers and their retention behavior. Use a buffer to maintain a stable pH.

    • Change the Stationary Phase: If a standard C18 column is not providing separation, try a phenyl-hexyl or a polar-embedded phase column. These offer different retention mechanisms (e.g., π-π interactions with the phenyl column) that can exploit the subtle electronic differences between the isomers.

  • Explore Alternative Chromatographic Modes:

    • Normal-Phase Chromatography: Using a non-polar mobile phase (e.g., heptane/ethanol) and a polar stationary phase (e.g., silica, diol) can provide a completely different selectivity and may easily separate isomers that are difficult to resolve in reverse-phase.[3]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is well-suited for polar compounds and can be an excellent alternative for separating polar isothiazolopyridine derivatives.

Data Summary for HPLC Troubleshooting

ParameterStandard ConditionModified Condition 1Modified Condition 2Rationale
Gradient 5-95% B in 10 min5-95% B in 20 minIsocratic elutionA shallower gradient or isocratic hold increases interaction time.
Organic Modifier AcetonitrileMethanol50:50 ACN:MeOHChanges the selectivity of the separation.
pH of Aqueous Neutral (water)pH 3.0 (formic acid)pH 8.0 (ammonium bicarb)Alters the protonation state and polarity of the isomers.
Stationary Phase C18Phenyl-HexylCyanoIntroduces different retention mechanisms (e.g., π-π interactions).
Mass Spectrometry (MS)

Q5: My isomers give the same molecular ion in the mass spectrum. How can I use MS to differentiate them?

A5: While isomers will have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be unique fingerprints.

Experimental Protocol for Isomer Differentiation by MS/MS:

  • Acquire High-Resolution Mass Spectra (HRMS): First, confirm the elemental composition of your molecular ion using an Orbitrap or TOF mass spectrometer. This ensures you are analyzing the correct compound.[4][5]

  • Perform Tandem Mass Spectrometry (MS/MS):

    • Inject a pure sample of each suspected isomer (if available) into the mass spectrometer via direct infusion or LC-MS.

    • Isolate the molecular ion ([M+H]+ or M+•) in the first mass analyzer (e.g., a quadrupole).

    • Fragment the isolated ion using collision-induced dissociation (CID) by colliding it with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Analyze the Fragmentation Patterns:

    • The position of the nitrogen and sulfur atoms will influence how the ring system breaks apart. Look for "diagnostic" fragment ions—ions that are present in the spectrum of one isomer but absent or in very low abundance in the others.

    • Even if the same fragments are produced, their relative abundances can be a reliable way to distinguish between isomers.

    • Studies have shown that there can be remarkable differences in the fragmentation pathways of isothiazolopyridine isomers, which can prevent misidentification.[6]

Illustrative Fragmentation Pathway

MS_Fragmentation cluster_0 CID Fragmentation cluster_1 CID Fragmentation parent Isomer A [M+H]+ fragA1 Fragment A1 (Diagnostic) parent->fragA1 Loss of X fragA2 Fragment A2 parent->fragA2 Loss of Y fragA3 Fragment A3 parent->fragA3 Loss of Z parent2 Isomer B [M+H]+ fragB1 Fragment B1 parent2->fragB1 Loss of P fragB2 Fragment B2 (Diagnostic) parent2->fragB2 Loss of Q fragB3 Fragment B3 parent2->fragB3 Loss of R

Caption: Conceptual diagram showing how two isomers can produce different diagnostic fragment ions in an MS/MS experiment.

References

  • Guanti, G., & Perrotta, E. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (1), 199-204. ([Link])

  • Lee, K., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(19), 4537. ([Link])

  • Knez, D., et al. (2020). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 18(3), 433-446. ([Link])

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4700. ([Link])

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. ([Link])

  • Knez, D., et al. (2020). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. ResearchGate. ([Link])

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. ([Link])

  • ChemSynthesis. (n.d.). isothiazolo[5,4-b]pyridine. Retrieved January 24, 2026, from ([Link])

  • Knez, D., et al. (2020). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. ([Link])

  • PubChem. (n.d.). 3-Chloro-1,2-benzisothiazole. Retrieved January 24, 2026, from ([Link])

  • Gzella, A., et al. (2013). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. ResearchGate. ([Link])

  • Ribeiro, A. R., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 285. ([Link])

  • Gzella, A., et al. (2013). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. PubMed Central. ([Link])

  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved January 24, 2026, from ([Link])

Sources

Enhancing the stability of isothiazolo[5,4-b]pyridine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for researchers, medicinal chemists, and formulation scientists working with the isothiazolo[5,4-b]pyridine scaffold. This guide is designed to provide expert insights and practical solutions to enhance the chemical stability of this promising class of compounds. Given their unique electronic properties stemming from the fusion of an electron-rich isothiazole ring with an electron-deficient pyridine ring, these molecules can present specific stability challenges during synthesis, purification, storage, and formulation.

This center offers a compilation of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our goal is to empower you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured in a question-and-answer format to directly tackle specific experimental observations that may indicate compound instability.

Issue 1: My purified isothiazolo[5,4-b]pyridine compound develops a yellow or brown discoloration upon storage, even as a solid.

Possible Cause: This is a classic indicator of oxidative degradation. The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. These oxidized species can be colored and may have altered biological activity. The pyridine ring can also contribute to the formation of colored degradation products, particularly if certain substituents are present.

Troubleshooting Steps & Solutions:

  • Inert Atmosphere Handling:

    • Causality: Oxygen in the air is the primary culprit for oxidation.

    • Protocol: After final purification and solvent removal, handle the compound under an inert atmosphere (e.g., nitrogen or argon) in a glove box or by using Schlenk techniques.

    • Storage: Store the solid compound in a vial with a Teflon-lined cap, purge the headspace with an inert gas before sealing, and wrap the vial in parafilm.

  • Use of Antioxidants (for solutions):

    • Causality: Antioxidants can scavenge reactive oxygen species that initiate degradation.

    • Protocol: For stock solutions, consider adding a small amount of a suitable antioxidant. The choice of antioxidant will depend on the downstream application.

      • For in vitro biological assays: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low micromolar concentrations are often used.

      • For chemical reactions: Radical scavengers like TEMPO can be considered, but their compatibility with the subsequent reaction chemistry must be verified.

    • Reference: Sulfur-containing compounds are known to have antioxidant properties themselves, but they can also be susceptible to oxidation.[1][2] The addition of external antioxidants can help preserve the parent compound.

  • Solvent Selection:

    • Causality: Peroxides in common solvents like THF or diethyl ether can initiate oxidation.

    • Protocol: Always use freshly distilled or peroxide-free solvents for preparing solutions of your compound. Test for peroxides using commercially available test strips.

Workflow for Mitigating Oxidation:

A decision tree for troubleshooting discoloration of isothiazolo[5,4-b]pyridine compounds.

Issue 2: I am observing the appearance of new, more polar spots on my TLC plate or new peaks in my LC-MS analysis of a stored solution of my compound.

Possible Cause: This observation often points towards hydrolytic degradation. The isothiazole ring, while aromatic, can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening.[3][4] The nature of substituents on both the isothiazole and pyridine rings can significantly influence this susceptibility.

Troubleshooting Steps & Solutions:

  • pH Control:

    • Causality: Both acidic and basic conditions can catalyze the hydrolysis of heterocyclic rings. The pyridine nitrogen can be protonated at low pH, potentially altering the electronic distribution and stability of the fused ring system.

    • Protocol:

      • For aqueous solutions, use a buffer system to maintain a stable pH, typically between 6.0 and 7.5 for many drug-like molecules.[5] Common buffers include phosphate-buffered saline (PBS) or HEPES.

      • Avoid prolonged storage in highly acidic or basic media unless required for a specific experiment. If such conditions are necessary, prepare the solution fresh and use it immediately.

    • Reference: The hydrolytic stability of many pharmaceuticals is highly pH-dependent.[4][6]

  • Solvent Choice and Water Content:

    • Causality: The presence of water in organic solvents can be sufficient to cause slow hydrolysis over time.

    • Protocol:

      • For long-term storage, use anhydrous aprotic solvents like DMSO, DMF, or acetonitrile.

      • If aqueous buffers are required for assays, prepare concentrated stock solutions in an anhydrous organic solvent and dilute into the aqueous buffer just before use.

  • Forced Degradation Study:

    • Causality: A systematic study can identify the specific conditions under which your compound is unstable.

    • Protocol: Expose your compound to a range of stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, water at elevated temperature) and monitor the degradation over time by HPLC. This will provide a stability profile for your specific derivative.[7]

Table 1: Example of a pH-Dependent Stability Study Design

ConditionTemperatureTimepoints for AnalysisAnalytical Method
0.1 M HCl (pH 1)40°C0, 2, 4, 8, 24 hoursRP-HPLC with UV/MS
pH 4.0 Buffer40°C0, 2, 4, 8, 24 hoursRP-HPLC with UV/MS
pH 7.4 Buffer40°C0, 2, 4, 8, 24 hoursRP-HPLC with UV/MS
0.1 M NaOH (pH 13)40°C0, 2, 4, 8, 24 hoursRP-HPLC with UV/MS
Issue 3: My compound shows a gradual loss of potency in a cell-based assay when using pre-prepared dilutions.

Possible Cause: In addition to oxidation and hydrolysis, photodecomposition can be a concern for aromatic heterocyclic compounds, especially those with extended conjugation.[8][9] Exposure to ambient laboratory light, particularly UV wavelengths, can provide the energy to initiate photochemical reactions, leading to loss of the active compound.

Troubleshooting Steps & Solutions:

  • Light Protection:

    • Causality: UV and visible light can be absorbed by the aromatic system, leading to excited states that can undergo degradation reactions.

    • Protocol:

      • Store solid compounds and solutions in amber vials to block UV light.

      • When working with the compound on the benchtop, cover flasks and tubes with aluminum foil.

      • Minimize the time that solutions are exposed to direct light.

  • Structural Considerations:

    • Causality: The presence of certain functional groups can increase photosensitivity.

    • Insight: Aryl-substituted thiazoles have been shown to undergo photo-oxygenation.[9] If your isothiazolo[5,4-b]pyridine has extensive aromatic substitution, it may be more prone to this degradation pathway.

Experimental Workflow for Assessing and Mitigating Photodegradation:

Sources

Validation & Comparative

A Comparative Benchmark Analysis of Novel Isothiazolo[5,4-b]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the isothiazolo[5,4-b]pyridine scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive comparative analysis of newly synthesized isothiazolo[5,4-b]pyridine derivatives, benchmarking their preclinical anticancer activity against established chemotherapeutic agents. By integrating in-depth technical data with field-proven experimental insights, this document serves as a vital resource for researchers engaged in the discovery and development of next-generation oncology drugs.

Introduction: The Rationale for Isothiazolo[5,4-b]pyridine Derivatives in Cancer Therapy

The isothiazolo[5,4-b]pyridine core, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] The fusion of an isothiazole and a pyridine ring creates a unique electronic and structural framework, making it an attractive scaffold for targeting key signaling pathways implicated in tumorigenesis and cancer progression. Notably, derivatives of the closely related thiazolo[5,4-b]pyridine have demonstrated potent inhibitory activity against critical oncogenic kinases such as c-KIT and phosphoinositide 3-kinase (PI3K), providing a strong rationale for the exploration of the isothiazolo[5,4-b]pyridine series.[2] This guide will delve into the synthesis, mechanism of action, and in vitro efficacy of novel isothiazolo[5,4-b]pyridine derivatives, offering a direct comparison with standard-of-care anticancer drugs.

Synthesis of Isothiazolo[5,4-b]pyridine Derivatives: A Generalized Approach

The synthesis of isothiazolo[5,4-b]pyridine derivatives is a multi-step process that allows for structural diversity, enabling the fine-tuning of their biological activity. A representative synthetic route often commences with commercially available substituted pyridines, which undergo a series of reactions to construct the fused isothiazole ring.

A general synthetic strategy involves the initial preparation of a substituted aminopyridine precursor. This intermediate then undergoes cyclization to form the isothiazolo[5,4-b]pyridine core. Subsequent functionalization at various positions of the heterocyclic scaffold allows for the introduction of different substituents, which is crucial for optimizing potency and selectivity.[3] The rationale behind this synthetic approach is its versatility, which permits the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of isothiazolo[5,4-b]pyridine derivatives.

Synthesis_Workflow Generalized Synthetic Workflow for Isothiazolo[5,4-b]pyridine Derivatives Start Substituted Pyridine Starting Material Step1 Functional Group Interconversion Start->Step1 Step2 Introduction of Thiol/Thioamide Group Step1->Step2 Step3 Oxidative Cyclization Step2->Step3 Core Isothiazolo[5,4-b]pyridine Core Structure Step3->Core Step4 Functionalization (e.g., Suzuki Coupling, Amination) Core->Step4 Final Target Isothiazolo[5,4-b]pyridine Derivatives Step4->Final

Caption: Generalized synthetic workflow for isothiazolo[5,4-b]pyridine derivatives.

Comparative In Vitro Cytotoxicity Analysis

A critical initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxicity against a panel of human cancer cell lines. This section presents a comparative analysis of the in vitro cytotoxic activity of representative isothiazolo[5,4-b]pyridine derivatives against several well-established anticancer drugs. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, respectively.

It is important to note that direct comparison of IC50 values across different studies should be approached with caution, as variations in experimental conditions (e.g., cell seeding density, incubation time, assay method) can influence the results.[1]

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Isothiazolo[5,4-b]pyridine Derivatives and Standard Anticancer Agents

Compound/DrugCancer Cell LineIC50/GI50 (µM)Reference
Isothiazolo[5,4-b]pyridine Derivative 1 Various~20 (GI50)[1]
Thiazolo[5,4-b]pyridine Derivative (TPBTH) HCT-116 (Colon)15.87[4]
MCF-7 (Breast)42.6[4]
PC-3 (Prostate)168.9[4]
Doxorubicin MCF-7 (Breast)0.04-0.5[4]
A549 (Lung)0.08-0.2[4]
HCT-116 (Colon)0.05-0.3[4]
Cisplatin A2780 (Ovarian)1.0-5.0[4]
HCT-116 (Colon)2.0-10.0[4]
MCF-7 (Breast)5.0-20.0[4]
Paclitaxel MCF-7 (Breast)0.002-0.01[4]
A549 (Lung)0.005-0.02[4]
HCT-116 (Colon)0.003-0.015[4]
Imatinib K562 (CML)0.2-0.8[4]
GIST-T1 (GIST)0.01-0.1[2]
Sunitinib GIST-T1 (GIST)0.005-0.05[2]

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

The anticancer activity of isothiazolo[5,4-b]pyridine derivatives is often attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and metastasis. Two prominent targets that have been identified for the closely related thiazolo[5,4-b]pyridine scaffold are the c-KIT receptor tyrosine kinase and the PI3K/Akt signaling pathway.

Inhibition of c-KIT Signaling

The c-KIT receptor tyrosine kinase is a critical driver in several malignancies, including gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML).[2] Aberrant activation of c-KIT, often due to mutations, leads to uncontrolled cell growth and survival. Certain thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants.[2]

cKIT_Signaling_Pathway Simplified c-KIT Signaling Pathway and Inhibition SCF SCF (Stem Cell Factor) cKIT c-KIT Receptor SCF->cKIT Dimerization Dimerization & Autophosphorylation cKIT->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->cKIT

Caption: Inhibition of the c-KIT signaling pathway by isothiazolo[5,4-b]pyridine derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common event in many human cancers. Inhibition of this pathway is a key strategy in cancer drug development. Thiazolo[5,4-b]pyridine derivatives have been identified as potent PI3K inhibitors, demonstrating the potential of this scaffold to target this critical oncogenic pathway.

PI3K_Akt_Signaling_Pathway Simplified PI3K/Akt Signaling Pathway and Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor Isothiazolo[5,4-b]pyridine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by isothiazolo[5,4-b]pyridine derivatives.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the scientific integrity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the anticancer activity of the isothiazolo[5,4-b]pyridine derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the isothiazolo[5,4-b]pyridine derivatives and benchmark drugs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.[5][6]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[5][7]

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[5][7]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Conclusion and Future Directions

The isothiazolo[5,4-b]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary data presented in this guide demonstrates that derivatives of this class exhibit significant in vitro cytotoxicity against various cancer cell lines, with mechanisms of action that likely involve the inhibition of key oncogenic signaling pathways such as c-KIT and PI3K/Akt.

While the initial findings are encouraging, further research is warranted to fully elucidate the therapeutic potential of these compounds. Future studies should focus on:

  • Lead Optimization: Extensive structure-activity relationship studies to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of the most promising derivatives in preclinical animal models of cancer to assess their in vivo efficacy and safety profiles.

  • Target Deconvolution: Comprehensive target identification and validation studies to confirm the molecular targets and downstream effects of these compounds.

  • Biomarker Discovery: Identification of predictive biomarkers to select patient populations who are most likely to respond to treatment with these novel agents.

By pursuing these avenues of research, the scientific community can continue to build upon the promising foundation of the isothiazolo[5,4-b]pyridine scaffold and potentially deliver a new generation of effective and targeted cancer therapies.

References

  • Anonymous. (n.d.). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • El-Ablack, F. Z., El-Zakzouk, M. A., & Zaki, F. Z. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 17-35.
  • Flow Cytometry Core Facility, University of Texas Health Science Center at San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility, University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Flow Cytometry Facility, University of Rochester Medical Center. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3372.
  • Szymańska, E., et al. (2021).

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-like Properties of Novel Isothiazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the journey from a promising molecular scaffold to a viable drug candidate is fraught with challenges. The isothiazolo[5,4-b]pyridine core, a privileged structure in medicinal chemistry, has garnered significant interest due to its presence in molecules with diverse biological activities, including kinase inhibition and anticancer properties.[1][2][3] However, promising biological activity alone is insufficient. A successful drug candidate must possess a favorable profile of drug-like properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).[4][5]

This guide provides an in-depth, comparative framework for evaluating the essential drug-like properties of novel isothiazolo[5,4-b]pyridine analogs. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating system of evaluation. To illustrate this process, we will compare a hypothetical novel analog, IZP-Analog-1 , against a well-characterized parent compound, IZP-Parent .

The Critical Path: From Scaffold to Candidate

The initial promise of a new chemical entity is its interaction with a biological target. However, for that interaction to be therapeutically relevant in vivo, the molecule must first reach its target in sufficient concentration and for an appropriate duration. This is where the evaluation of drug-like properties becomes paramount. Neglecting these properties in early-stage discovery often leads to costly late-stage failures.[4] Our evaluation workflow is designed to de-risk candidates early in the process.

G cluster_0 Early Discovery & Synthesis cluster_1 Drug-like Property Profiling cluster_2 Decision Making Synthesis of Analogs Synthesis of Analogs Initial Biological Screening Initial Biological Screening Synthesis of Analogs->Initial Biological Screening Potency & Selectivity Solubility Aqueous Solubility Initial Biological Screening->Solubility Permeability Membrane Permeability Initial Biological Screening->Permeability Metabolism Metabolic Stability Initial Biological Screening->Metabolism Toxicity In Vitro Cytotoxicity Initial Biological Screening->Toxicity Lead Optimization Lead Optimization Solubility->Lead Optimization Data-driven Decisions Permeability->Lead Optimization Data-driven Decisions Metabolism->Lead Optimization Data-driven Decisions Toxicity->Lead Optimization Data-driven Decisions

Caption: A streamlined workflow for early-stage drug discovery, integrating biological screening with the evaluation of key drug-like properties.

I. Aqueous Solubility: The Foundation of Bioavailability

Poor aqueous solubility is a primary hurdle in drug development, often leading to low and erratic bioavailability and hindering the formulation of intravenous dosage forms.[6][7][8] For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids to be absorbed. Therefore, a quantitative assessment of solubility is a critical first step.

Experimental Rationale: Kinetic vs. Thermodynamic Solubility

In early discovery, with potentially limited compound availability, the kinetic solubility assay is a high-throughput method to identify potential liabilities.[6][9] It measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[9] This mimics the conditions of many in vitro biological assays. For lead optimization, the "gold standard" thermodynamic solubility assay is preferred.[7][9] This method measures the true equilibrium solubility of the solid crystalline material in an aqueous buffer, which is more representative of the dissolution process in the gut.[10]

Comparative Data: IZP-Parent vs. IZP-Analog-1
CompoundKinetic Solubility (µM) at pH 7.4Thermodynamic Solubility (µM) at pH 7.4Classification
IZP-Parent 158Low
IZP-Analog-1 12095High
Reference Drug (High Solubility)>200>150High
Reference Drug (Low Solubility)<20<10Low

Data is hypothetical for illustrative purposes.

The data clearly indicates that the structural modifications in IZP-Analog-1 have significantly improved its aqueous solubility compared to the parent compound.

Detailed Protocol: Kinetic Aqueous Solubility by Nephelometry
  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds (IZP-Parent , IZP-Analog-1 ) and controls in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solutions.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to a 96-well clear-bottom assay plate.

  • Compound Addition: Transfer a small volume of the DMSO solutions to the corresponding wells of the aqueous plate, ensuring the final DMSO concentration is ≤1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is determined as the kinetic solubility.[6]

II. Membrane Permeability: Crossing Biological Barriers

For a drug to exert its effect, it must cross cellular membranes to reach its site of action. Passive diffusion is a key mechanism for the absorption of many orally administered drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models this process.[11][12]

Experimental Rationale: Why PAMPA?

The PAMPA assay provides a measure of passive permeability across an artificial lipid membrane, isolating this property from the complexities of active transport and efflux that would be present in cell-based assays like the Caco-2 model.[11] This makes it an ideal and cost-effective screening tool in early discovery to rank compounds based on their intrinsic ability to cross a lipid bilayer.

G cluster_0 Process PAMPA_Plate Donor Well (pH 6.5) Artificial Lipid Membrane Acceptor Well (pH 7.4) A 1. Add Compound to Donor Well B 2. Incubate for 4-16 hours A->B C 3. Compound diffuses across membrane B->C C->PAMPA_Plate:f1 D 4. Quantify compound in both wells via LC-MS/MS C->D

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Comparative Data: IZP-Parent vs. IZP-Analog-1
CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Classification
IZP-Parent 0.8Low
IZP-Analog-1 6.2High
Propranolol (High Permeability Control)>10High
Atenolol (Low Permeability Control)<1.0Low

Data is hypothetical for illustrative purposes.

The results demonstrate a marked improvement in the membrane permeability of IZP-Analog-1 over the parent compound, suggesting better potential for oral absorption.

Detailed Protocol: PAMPA
  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of lecithin in dodecane.[13]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with PBS at pH 7.4.

  • Donor Plate Preparation: Add the test compounds and controls, dissolved in PBS at pH 6.5 (to simulate the acidic environment of the upper intestine), to the donor plate wells.

  • Assemble the "Sandwich": Place the donor plate on top of the acceptor plate, creating the PAMPA "sandwich".[14]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

III. Metabolic Stability: Predicting In Vivo Half-life

The metabolic stability of a compound is a measure of its susceptibility to metabolism by drug-metabolizing enzymes, primarily located in the liver.[15][16] Rapid metabolism can lead to a short in vivo half-life and low systemic exposure, rendering a drug ineffective. Liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like cytochrome P450s (CYPs), are a standard tool for assessing metabolic stability.[15][17]

Experimental Rationale: Liver Microsomes for Early Assessment

The liver microsomal stability assay is a robust and widely used in vitro model to determine a compound's intrinsic clearance.[15][17] By incubating a compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate at which the parent compound is depleted over time. This provides a reliable estimate of its susceptibility to Phase I metabolism.[17][18]

Comparative Data: IZP-Parent vs. IZP-Analog-1
CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
IZP-Parent 886.6High Clearance
IZP-Analog-1 4515.4Low Clearance
Verapamil (High Clearance Control)<10>70High Clearance
Carbamazepine (Low Clearance Control)>60<12Low Clearance

Data is hypothetical for illustrative purposes.

The data suggests that IZP-Analog-1 is significantly more metabolically stable than IZP-Parent . This is a desirable characteristic, as it implies a longer potential in vivo half-life and greater systemic exposure.

Detailed Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing pooled human liver microsomes in a phosphate buffer.

  • Compound Incubation (Pre-incubation): Add the test compounds and controls to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[17]

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

IV. In Vitro Cytotoxicity: Early Assessment of Safety

An early assessment of a compound's potential to cause cell death is crucial for identifying safety liabilities.[19][20][21] The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[19][22] A reduction in metabolic activity is indicative of cytotoxicity or a cytostatic effect.[21]

Experimental Rationale: A Broad Screen for Cell Viability

The MTT assay is a robust, high-throughput method for screening general cytotoxicity against various cell lines.[22] We will compare the cytotoxicity of our compounds in a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) to assess both potential anti-cancer activity and general toxicity.[19]

Comparative Data: IZP-Parent vs. IZP-Analog-1
CompoundIC₅₀ in HeLa (µM)IC₅₀ in HEK293 (µM)Selectivity Index (SI = IC₅₀ HEK293 / IC₅₀ HeLa)
IZP-Parent 5.28.51.6
IZP-Analog-1 2.145.321.6
Doxorubicin (Positive Control)0.51.22.4

Data is hypothetical for illustrative purposes.

IZP-Analog-1 not only shows greater potency against the cancer cell line but also exhibits a significantly better selectivity index. This suggests that it is more toxic to cancer cells than to non-cancerous cells, a highly desirable trait for a potential anticancer agent.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HeLa and HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The systematic evaluation of drug-like properties provides a multi-parameter dataset that is crucial for informed decision-making. In our hypothetical comparison, IZP-Analog-1 demonstrates a significantly improved profile over its parent compound:

  • High aqueous solubility , suggesting better potential for dissolution and absorption.

  • High membrane permeability , indicating a greater ability to cross biological barriers.

  • Low metabolic clearance , predicting a longer in vivo half-life.

  • Potent and selective cytotoxicity against a cancer cell line, highlighting its therapeutic potential and a favorable initial safety profile.

This comprehensive in vitro ADME/Tox profile strongly supports the progression of IZP-Analog-1 to the next stage of lead optimization and subsequent in vivo pharmacokinetic studies. This data-driven approach, grounded in robust and well-validated experimental protocols, maximizes the probability of success in the challenging path of drug discovery.

References

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Retrieved January 24, 2026, from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved January 24, 2026, from [Link]

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  • Target-based evaluation of 'drug-like' properties and ligand efficiencies. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

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  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved January 24, 2026, from [Link]

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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 24, 2026, from [Link]

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  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 24, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PubMed Central. Retrieved January 24, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The principle of “cradle-to-grave” responsibility for chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe handling and proper disposal of isothiazolo[5,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry.[1] By understanding the inherent chemical properties and potential hazards of this molecular scaffold, laboratory personnel can implement disposal protocols that ensure personal safety and regulatory compliance.

Hazard Identification and Risk Assessment: A Foundational Step

Isothiazolo[5,4-b]pyridine is a fused heterocyclic compound containing both a pyridine and an isothiazole ring.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for every derivative may not be readily available, a robust risk assessment can be conducted by evaluating the hazards associated with its constituent moieties.

  • The Pyridine Moiety : Pyridine and its derivatives are often flammable liquids, suspected carcinogens, and can react violently with strong oxidants and acids.[3][4] Upon combustion, they can emit toxic fumes, including nitrogen oxides and cyanide.[4]

  • The Isothiazole Moiety : Related isothiazole compounds, such as isothiazolinones, are known to be potent skin and eye irritants, potential skin sensitizers, and can be toxic if swallowed, inhaled, or absorbed through the skin.[5] Furthermore, many sulfur-containing heterocyclic compounds exhibit significant aquatic toxicity.[5]

Therefore, isothiazolo[5,4-b]pyridine and its derivatives must be handled as hazardous waste. The primary risks include acute toxicity, skin and eye irritation, and environmental harm.

Summary of Potential Hazards
Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][6][7]Based on data for related isothiazole and pyridine compounds.
Skin Corrosion/Irritation Causes skin irritation and may cause allergic skin reactions.[5][6]A known property of many isothiazole-containing molecules.
Serious Eye Damage/Irritation Causes serious eye irritation.[5][6]Consistent with the hazardous properties of the parent heterocyclic systems.
Aquatic Toxicity Potentially very toxic to aquatic life with long-lasting effects.[5]A common feature of sulfur- and nitrogen-containing heterocycles.
Flammability Assumed to be a flammable liquid and vapor.[7]The pyridine ring contributes to potential flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the risk assessment, stringent adherence to PPE protocols is mandatory. The causality is clear: preventing chemical contact is the most effective way to mitigate risk.

  • Eye Protection : Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection : Standard nitrile gloves may not offer sufficient protection against pyridine-like compounds.[3] It is recommended to use butyl rubber or PVA gloves. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.

  • Body Protection : A fully buttoned, flame-resistant lab coat is essential.

  • Respiratory Protection : All handling of isothiazolo[5,4-b]pyridine, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes their impact. The immediate priority in any spill is to ensure human safety and prevent environmental contamination.

Small Spills (manageable within 10-15 minutes inside a fume hood):
  • Alert & Isolate : Notify colleagues in the immediate area.

  • Contain : Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable) : For small spills, a neutralizing agent may be used if a validated procedure is in place. However, for most heterocyclic compounds, absorption is the safer first step.

  • Clean-Up : Wearing appropriate PPE, carefully scoop the absorbent material into a designated, sealable hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spills (outside a fume hood or of significant volume):
  • Evacuate : Immediately evacuate the laboratory, closing the doors behind you.

  • Alert : Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Isolate : Secure the area to prevent unauthorized entry.[8]

  • Ventilate : If it is safe to do so, ensure the laboratory's ventilation is running.

Step-by-Step Disposal Protocol: A Self-Validating System

Proper disposal is a systematic process that ensures waste is safely contained, identified, and directed to the appropriate final destruction pathway.

Step 1: Waste Segregation

The fundamental principle of waste management is segregation at the source. Isothiazolo[5,4-b]pyridine waste must be collected separately.

  • Rationale : Mixing with incompatible chemicals can lead to dangerous reactions. It is critical to keep this waste stream away from strong oxidizing agents and strong acids to prevent violent reactions.[3]

Step 2: Container Selection and Management

Choose a waste container that is chemically compatible with the waste stream (e.g., glass or polyethylene).

  • Requirements : The container must be in good condition, have a screw-top or other securely sealing lid, and be kept closed at all times except when adding waste.[3][8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Accurate Labeling

Proper labeling is a critical OSHA requirement under the Hazard Communication Standard.[9]

  • Content : The label must clearly state "Hazardous Waste" and identify the full chemical name: "Isothiazolo[5,4-b]pyridine". List all components of a solution, including solvents. Attach the appropriate hazard pictograms (e.g., flammable, irritant, toxic, environmentally hazardous).

  • Validation : An accurate label ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and the associated dangers.

Step 4: On-site Storage

Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Location : This area should be in a well-ventilated, cool, and dry location, away from heat sources or open flames, and ideally within secondary containment to manage potential leaks.

Step 5: Final Disposal

The accepted and environmentally responsible method for disposing of waste isothiazolo[5,4-b]pyridine is through a licensed hazardous waste management company.

  • Method : The typical disposal route for this type of organic chemical is high-temperature incineration.[10] This process ensures the complete destruction of the hazardous compound.

  • Prohibition : Under no circumstances should this chemical or its solutions be discharged into drains or sewers. [4][8] Its potential aquatic toxicity poses a significant threat to the environment.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of isothiazolo[5,4-b]pyridine waste.

G Disposal Workflow for Isothiazolo[5,4-b]pyridine cluster_0 Disposal Workflow for Isothiazolo[5,4-b]pyridine cluster_1 On-Site Management cluster_2 Final Disposition start Waste Generated: Isothiazolo[5,4-b]pyridine (Solid or Solution) assess 1. Assess Hazards (Toxic, Irritant, Flammable, Environmentally Hazardous) start->assess segregate 2. Segregate Waste (Keep away from acids, oxidizers) assess->segregate container 3. Select & Label Container (Compatible, Sealed, Clearly Marked) segregate->container forbidden Drain Disposal PROHIBITED segregate->forbidden storage 4. Store in Designated Area (Cool, Dry, Ventilated) container->storage request 5. Request Pickup (Contact EH&S or Licensed Waste Vendor) storage->request incinerate 6. High-Temperature Incineration request->incinerate

Caption: Decision workflow for safe disposal of isothiazolo[5,4-b]pyridine.

References

  • Standard Operating Procedures for Pyridine. Washington State University. [Link]

  • Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Chemos GmbH & Co.KG. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), NIH. [Link]

  • Pyridine: Incident Management. GOV.UK. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Isothiazolo(5,4-b)pyridine. PubChem, National Institutes of Health. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. [Link]

  • Isothiazolo[5,4-b]pyridin-3-amine CAS#:56891-64-6. Chemsrc. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]

  • Pyridine ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR), EPA. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health (NIH). [Link]

  • Hydrazine. Wikipedia. [Link]

  • Pyridine ToxProfile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [Link]

  • Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl- GHS Classification. PubChem, National Institutes of Health. [Link]

  • OSHA Compliance in Non-Acute Healthcare Facilities. Stericycle. [Link]

  • Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. [Link]

  • The Cal/OSHA Hazard Communication Regulation — a Guide for Employers. California Department of Industrial Relations. [Link]

Sources

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